molecular formula C9H18O3 B2367131 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane CAS No. 34219-72-2

1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane

Cat. No. B2367131
CAS RN: 34219-72-2
M. Wt: 174.24
InChI Key: VBDXAGVDTPMYNT-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane, also known as DMDMCP, is a cyclic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. DMDMCP has a cyclopropane ring that is substituted with two methoxy groups and an isobutyl group, making it a highly reactive and versatile compound. In

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane is not fully understood, but it is believed to involve the cyclopropane ring opening and reacting with biological molecules such as proteins and nucleic acids. This reaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane can react with proteins and nucleic acids, leading to changes in their structure and function. In vivo studies have shown that 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane can affect various physiological processes, including blood pressure, heart rate, and respiratory rate.

Advantages and Limitations for Lab Experiments

1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has several advantages for lab experiments, including its high reactivity and specificity for certain biological molecules. Additionally, its chemical structure can be easily modified to create derivatives with different properties. However, 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane also has limitations, including its potential toxicity and instability in certain conditions.

Future Directions

There are several future directions for research on 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane, including exploring its potential as a drug delivery system, studying its interactions with specific biological molecules, and optimizing its synthesis method for increased yield and purity. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane.

Synthesis Methods

The synthesis of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane can be achieved through a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methanol and isobutanol in the presence of sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane. This synthesis method has been optimized to yield high purity and high yields of 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane, making it a reliable method for producing this compound.

Scientific Research Applications

1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has been studied for its potential applications in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. Its unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Additionally, 1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane has been shown to have potential as a drug delivery system due to its ability to react with biological molecules and target specific cells or tissues.

properties

IUPAC Name

1,1-dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)12-7-6-9(7,10-4)11-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDXAGVDTPMYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC1(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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